![molecular formula C9H13N3O B2539093 N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enamide CAS No. 2396580-38-2](/img/structure/B2539093.png)
N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enamide
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Description
Synthesis Analysis
EMP can be synthesized using various methods, including reaction of 3-Methyl-1-phenyl-1H-pyrazol-5-amine with Ethyl Acrylate in the presence of KOH in Ethanol, followed by hydrogenation of the double bond in the presence of H2/Pd-C.
Molecular Structure Analysis
The molecular structure of EMP is characterized by a pyrazole ring with a prop-2-enamide substituent at the N-1 position. The molecular formula is C9H13N3O and the molecular weight is 179.223. The InChI Key is MWLAGJMVXUGGEI-UHFFFAOYSA-N.
Chemical Reactions Analysis
EMP is a versatile chemical compound used in various scientific research applications due to its unique properties and potential for synthesis. It has been used in the synthesis of herbicides and other agrochemicals .
Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents. Among them, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives also showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Indole derivatives have been investigated as potential anti-HIV agents. Researchers synthesized novel benzimidazole-substituted indoles and performed molecular docking studies. These compounds hold promise in combating HIV-1 .
Anti-Inflammatory Properties
Although direct evidence for EMP’s anti-inflammatory effects is lacking, indole derivatives have shown promise in modulating inflammatory pathways. EMP may contribute to inflammation control.
properties
IUPAC Name |
N-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)10-8-6-7(3)11-12(8)5-2/h4,6H,1,5H2,2-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLAGJMVXUGGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enamide |
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